

Introduction: The Critical Role of Solubility in Pharmaceutical Development

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Compound of Interest

Compound Name: Methanamine, N-(2-methylpropoxy)-, hydrochloride

CAS No.: 1380343-01-0

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Methenamine mandelate, a salt combining the urinary antiseptic methenamine with the antibacterial mandelic acid, is a valuable therapeutic agent for the management of urinary tract infections.[1] Its efficacy is rooted in its unique mechanism: upon excretion into acidic urine (pH 5.5 or less), the methenamine moiety hydrolyzes to produce formaldehyde, a non-specific bactericidal agent.[2] For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) like methenamine mandelate is not merely an academic exercise. It is a cornerstone of formulation design, influencing everything from dissolution rates and bioavailability to the feasibility of manufacturing processes such as crystallization, purification, and the preparation of liquid dosage forms.

This guide provides a comprehensive overview of the solubility characteristics of methenamine mandelate in organic solvents. Recognizing the scarcity of publicly available quantitative data, this document emphasizes the underlying physicochemical principles governing its solubility and provides a robust, field-proven experimental protocol for its determination.

Physicochemical Profile of Methenamine Mandelate

A molecule's solubility is dictated by its structure and resulting intermolecular forces.

Methenamine mandelate ($C_{14}H_{20}N_4O_3$) is an organic salt with a molecular weight of 292.33 g/mol.^{[3][4]} It is formed from the acid-base reaction between methenamine (a cage-like tertiary amine) and mandelic acid (an α -hydroxy carboxylic acid).

Figure 1: Chemical structures of methenamine and mandelic acid, the constituent components of the methenamine mandelate salt.

The key structural features influencing solubility are:

- **Ionic Nature:** As a salt, it possesses a potential for high lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
- **Hydrogen Bonding:** The mandelic acid component offers a carboxylic acid group and a hydroxyl group, both of which can act as hydrogen bond donors and acceptors. The four tertiary amine nitrogens in the methenamine cage are hydrogen bond acceptors.
- **Polarity:** The molecule has distinct polar regions (ionic bond, hydroxyl, carboxyl, and amine groups) and a non-polar region (the phenyl group of mandelic acid).

This duality suggests that solvents capable of both hydrogen bonding and accommodating moderate polarity will be most effective. Purely non-polar solvents are unlikely to be effective, as they cannot overcome the salt's crystal lattice energy.

Inferred Solubility Profile from Existing Literature

Direct, quantitative solubility data for methenamine mandelate in a range of pure organic solvents is not extensively published. However, by synthesizing information from pharmacopeial monographs, analytical methods, and patents, we can construct an inferred solubility profile.

The United States Pharmacopeia (USP) assay for methenamine mandelate involves dissolving the compound in a mixture of dehydrated alcohol and chloroform, indicating its solubility in this solvent system.^[3] This suggests that polar protic solvents (alcohols) and polar aprotic solvents (chloroform) are suitable. Furthermore, analytical HPLC methods frequently use acetonitrile as a component of the mobile phase, confirming solubility in aqueous acetonitrile mixtures.^{[5][6]}

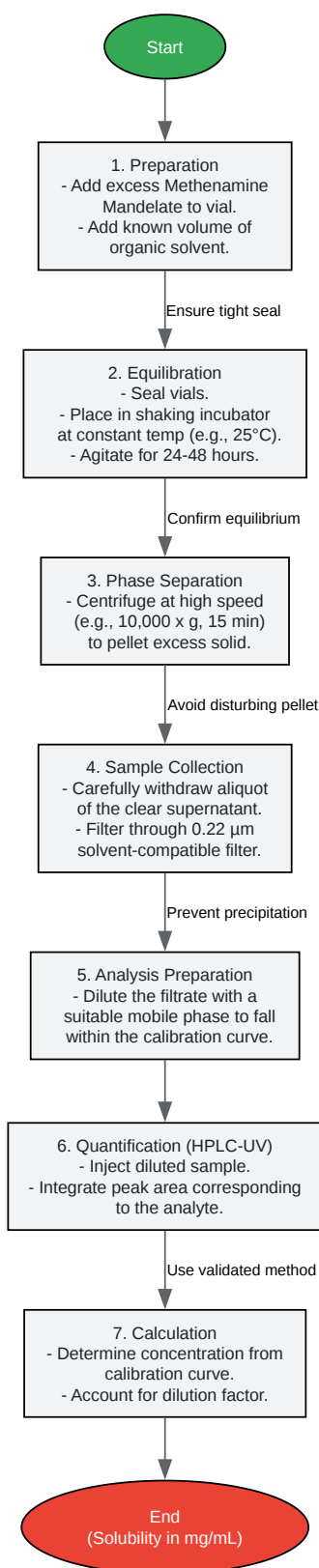
Conversely, a patent describing the synthesis of a related compound suggests that solvents like methyl ethyl ketone, acetone, ethanol, and isopropanol are used for crystallization.[7] The process involves dissolving the reactants in a hot solvent and recovering the crystalline product upon cooling. This implies that while methenamine mandelate has some solubility in these solvents at elevated temperatures, it is likely only sparingly soluble at ambient or reduced temperatures.

Solvent Class	Representative Solvents	Inferred Solubility	Source / Rationale
Polar Protic	Ethanol, Methanol	Soluble, likely temperature-dependent	Used in USP assay; used as crystallization solvent (implies higher solubility when hot).[3][7]
Polar Aprotic	DMSO, Acetonitrile, Chloroform	Soluble	Explicitly mentioned as a solvent; used in HPLC mobile phase; used in USP assay.[3][5]
Ketones	Acetone, Methyl Ethyl Ketone	Sparingly soluble at room temp.	Used as a crystallization solvent, suggesting low solubility upon cooling.[7]
Non-Polar	Hexane, Toluene	Likely very poorly soluble	Lack of polar functional groups to overcome the salt's crystal lattice energy. (Principle-based inference)

A Validated Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To address the data gap and provide a reliable means of generating precise solubility values, the following section details the "gold standard" shake-flask method.^{[8][9]} This protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices: The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation period, constant agitation, and temperature control are critical to ensure this equilibrium is reached, preventing the underestimation (due to incomplete dissolution) or overestimation (due to supersaturation) of solubility.^[10]



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Figure 2: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Experimental Protocol

3.1. Materials and Equipment

- Methenamine Mandelate (USP Reference Standard or equivalent)[4]
- Organic solvents (HPLC grade or higher)
- Scintillation vials or glass test tubes with solvent-resistant caps
- Shaking incubator or orbital shaker with temperature control
- Analytical balance (readable to 0.01 mg)
- Calibrated positive displacement pipettes
- Centrifuge
- Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Volumetric flasks and appropriate mobile phase for dilutions

3.2. Procedure

- Preparation: Add an excess amount of solid methenamine mandelate to a pre-weighed vial. "Excess" is critical; a good starting point is ~50 mg. Record the exact weight.
- Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the desired organic solvent to the vial.
- Equilibration: Securely cap the vial to prevent solvent evaporation. Place the vial in a shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate at a constant speed (e.g., 150 rpm) for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.[10]
- Phase Separation: After incubation, remove the vials and allow them to stand for 1 hour at the same constant temperature to allow for gross sedimentation. Centrifuge the vials at a

high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining undissolved solid.

- **Sampling:** Carefully withdraw an aliquot of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet.
- **Filtration:** Immediately filter the supernatant through a 0.22 μm solvent-compatible syringe filter into a clean vial. This step removes any fine particulates that could interfere with analysis. The first few drops should be discarded to saturate the filter membrane.
- **Dilution and Quantification:** Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by a validated HPLC-UV method.[6]
- **Calculation:** Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of methenamine mandelate in the specific solvent at the tested temperature, typically expressed in mg/mL or g/100 mL.

Factors Influencing Solubility and Data Interpretation

The solubility of methenamine mandelate is not a static value; it is influenced by several environmental and chemical factors.

- **Temperature:** For most solids, solubility in a liquid solvent increases with temperature. As suggested by the crystallization process described in patent literature, methenamine mandelate is likely more soluble in hot alcohols and ketones than in cold ones.[7] When reporting solubility, the temperature must always be specified.
- **Solvent Polarity:** As an ionic compound with hydrogen bonding capabilities, methenamine mandelate will exhibit higher solubility in polar solvents (e.g., methanol, ethanol) that can effectively solvate both the cation and anion, compared to non-polar solvents (e.g., hexane).
- **pH (in aqueous or mixed systems):** Although this guide focuses on organic solvents, any presence of water and a change in pH can dramatically affect solubility. Methenamine is a

weak base and mandelic acid is a weak acid. In a highly acidic environment, the mandelate would be fully protonated (less polar), while in a highly alkaline environment, the methenamine may be affected. This is a critical consideration for mixed-solvent systems.

Conclusion

While quantitative solubility data for methenamine mandelate in organic solvents remains sparse in published literature, a strong, principle-based understanding of its physicochemical properties allows for a reliable inferred profile. It is expected to be most soluble in polar protic and aprotic solvents and poorly soluble in non-polar media. For researchers and drug development professionals requiring precise data for formulation or process design, the provided shake-flask protocol offers a robust and validated pathway to generate this critical information. Adherence to this methodology ensures the acquisition of accurate, reproducible data, forming a solid foundation for subsequent development activities.

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